
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which is then subjected to various functionalization reactions to introduce the trifluoroacetyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
科学的研究の応用
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,4R,6S)-2,6-dimethyl-1-(acetyl)piperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group, resulting in different reactivity and applications.
(2R,4R,6S)-2,6-dimethyl-1-(benzoyl)piperidine-4-carboxylic acid:
Uniqueness
The presence of the trifluoroacetyl group in (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s reactivity and ability to form strong interactions with molecular targets, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H14F3NO3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC名 |
(2S,6R)-2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)/t5-,6+,7? |
InChIキー |
PAKKJFSZUSBMKI-MEKDEQNOSA-N |
異性体SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)C(F)(F)F)C)C(=O)O |
正規SMILES |
CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


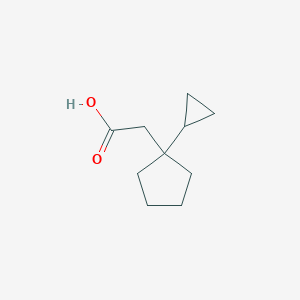
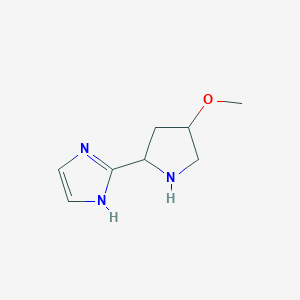
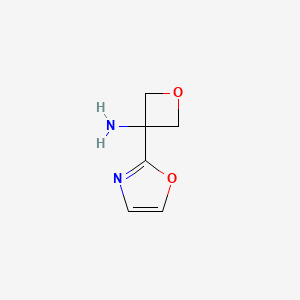
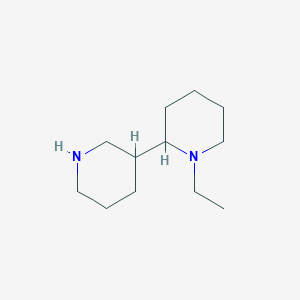
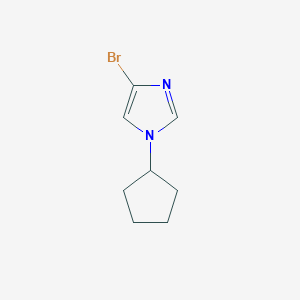


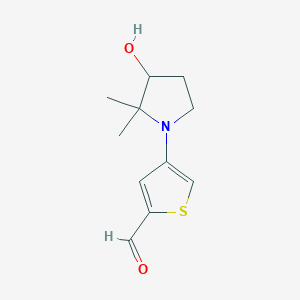

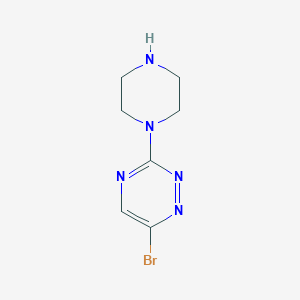
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
